molecular formula C10H7NO4 B040931 1H-indole-2,5-dicarboxylic Acid CAS No. 117140-77-9

1H-indole-2,5-dicarboxylic Acid

Cat. No. B040931
M. Wt: 205.17 g/mol
InChI Key: MUABQYJAPOQWCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indole-2,5-dicarboxylic Acid and related derivatives involves various chemical routes. One approach includes starting from 1H-indole-2-carboxylic acids as core compounds and employing specific reagents and conditions to introduce additional functional groups or modify existing ones. For instance, synthesis routes may involve treating 1-Propyl-1H-indole-2-carboxylic acid with reagents like oxalyl chloride and secondary amines to form specific derivatives, highlighting the versatility of indole-based carboxylic acids in synthetic chemistry (G. Raju et al., 2015).

Molecular Structure Analysis

The molecular structure of 1H-indole-2,5-dicarboxylic Acid derivatives has been extensively characterized using techniques such as IR, 1H and 13C NMR, mass spectral data, and elemental analysis. These methods provide detailed information about the chemical environment, bonding, and functional groups present in the molecules, contributing to a comprehensive understanding of their structural attributes (G. Ganga Reddy et al., 2022).

Chemical Reactions and Properties

Indole carboxylic acids participate in various chemical reactions, demonstrating unique reactivity patterns due to the presence of the indole core and carboxylic acid functionalities. They are involved in coupling reactions, such as those catalyzed by Rh(III) for selective bond formation, showcasing their potential in synthetic organic chemistry for constructing complex molecules (Jing Zheng et al., 2014).

Physical Properties Analysis

The physical properties of 1H-indole-2,5-dicarboxylic Acid and its derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various environments. These properties are influenced by the molecular structure and the presence of functional groups, which can affect the compound's stability, reactivity, and interaction with other molecules. Studies on indole carboxylic acids have revealed insights into their crystal and molecular structures, utilizing techniques like X-ray diffraction (Barbara Morzyk-Ociepa et al., 2004).

Chemical Properties Analysis

The chemical properties of 1H-indole-2,5-dicarboxylic Acid, including reactivity, acidity, and potential for forming derivatives, are central to its applications in synthetic chemistry. These properties are determined by the indole core and the functional groups attached to it, enabling the compound to undergo various chemical transformations. Research has explored the reactivity of indole carboxylic acids towards different reagents and conditions, providing valuable information for their use in the synthesis of biologically active molecules and materials (Y. Murakami, 1987).

Scientific Research Applications

  • Neurodegenerative Diseases : A derivative, 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent selective glycine-site NMDA receptor antagonist, potentially applicable in neurodegenerative diseases therapy (Baron et al., 2005).

  • Synthesis of Biologically Active Compounds : Advances in 1H-indole-3-carboxaldhyde chemistry have led to synthetic procedures for preparing key intermediates in the synthesis of biologically active compounds (El-Sawy et al., 2017).

  • Anti-Oxidant, Anti-HIV, and Anti-Cancer Agent : A synthesized compound shows potential as an anti-oxidant, anti-HIV, and anti-cancer agent due to its unique molecular packing and structural features (Al-Ostoot et al., 2019).

  • Antibacterial and Antifungal Activities : Indole-2-carboxylic acid derivatives exhibit significant antibacterial and moderate antifungal activities, making them potential lead compounds for therapeutic applications (Raju et al., 2015).

  • Anticholinergic Drugs : Indol-2-carboxylic acid esters containing N-phenylpiperazine moiety exhibit anticholinergic activity, suggesting potential as new anticholinergic drugs (Padrtová et al., 2020).

  • Anti-Inflammatory Activity : A novel indole acetamide derivative shows promising anti-inflammatory activity, indicating potential for further structural optimization and stability studies (Al-Ostoot et al., 2020).

  • Pharmaceutical and Flavor Industries : A method for constructing indole skeletons using 2-phenylisoxazol-5-ones is significant for the pharmaceutical and flavor industries due to its eco-friendly approach and CO2 as the sole byproduct (Liu et al., 2022).

  • Electro-Polymerization : The electro-polymerization of indole-5-carboxylic acid leads to unique trimer products, significant for their structure and slow tumbling rate as revealed by 1H NMR spectroscopy (Mackintosh et al., 1994).

Safety And Hazards

1H-indole-2,5-dicarboxylic acid is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

1H-indole-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUABQYJAPOQWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401790
Record name 1H-indole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-2,5-dicarboxylic Acid

CAS RN

117140-77-9
Record name 1H-indole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solution of 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester# (20.0 g, 85.75 mmole) and NaOH (100 mmole) in a mixture of water/MeOH (1/1) (200 ml) was stirred at 50° C. for 4 h and then overnight at ambient temperature. The reaction mixture was evaporated in vacuo to dryness and the residue was dissolved in water (200 ml) and acidified with 1M HCl up to pH=3. The precipitates were collected on the filter and washed with water (3×50 ml) and dried over phosphorus pentoxide in dessicator to give indole-2,5-dicarboxylic acid 1 (10.38 g, 59%) of compound 1 as white crystals. MS: 203.7 (M-2H); 204.7 (M−H). 1-NMR (DMSO-d6): 8.32 (m, 1H, H-4, indole); 7.80 (m, 1H, H-6, indole); 7.45 (d, 1H, H-7, indole); 7.22 (s, 1H, H-3, indole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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